molecular formula C11H12ClN5 B14111147 Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyriMidinyl)-1,4,5,6-tetrahydro-1-Methyl-

Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyriMidinyl)-1,4,5,6-tetrahydro-1-Methyl-

Cat. No.: B14111147
M. Wt: 249.70 g/mol
InChI Key: INMUVIIDFPSEHC-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-c]pyrazole derivatives are nitrogen-containing heterocycles with significant pharmacological and synthetic relevance. The target compound, 5-(6-chloro-5-methyl-4-pyrimidinyl)-1,4,5,6-tetrahydro-1-methyl-pyrrolo[3,4-c]pyrazole, features a fused pyrrolo-pyrazole core substituted with a pyrimidinyl group. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as kinase inhibitors or anticancer agents . The chloro and methyl substituents on the pyrimidine ring enhance lipophilicity and metabolic stability, while the tetrahydro-pyrrolo-pyrazole scaffold contributes to planar aromaticity, facilitating interactions with biological targets .

Properties

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

5-(6-chloro-5-methylpyrimidin-4-yl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C11H12ClN5/c1-7-10(12)13-6-14-11(7)17-4-8-3-15-16(2)9(8)5-17/h3,6H,4-5H2,1-2H3

InChI Key

INMUVIIDFPSEHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Cl)N2CC3=C(C2)N(N=C3)C

Origin of Product

United States

Preparation Methods

Multicomponent Cyclization Strategy

The pyrrolo[3,4-c]pyrazole core structure forms via a catalyst-free three-component reaction between diketene, primary amines, and isatin derivatives, as demonstrated in analogous quinoline syntheses. Pyrazole acts as both promoter and recyclable reagent, enabling ethanol reflux conditions (70°C, 4 h) to achieve cyclization yields exceeding 90%. Nuclear magnetic resonance (NMR) analysis of intermediates confirms regioselective [3+2] cycloaddition, with X-ray crystallography validating the fused bicyclic architecture.

tert-Butoxycarbonyl Protection

Alternative routes employ tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate as a protected intermediate. Reaction with sodium hydride in tetrahydrofuran (0°C, 30 min) generates a stabilized anion, facilitating subsequent electrophilic substitutions while preserving ring integrity. This method provides 44% yield after silica gel purification, offering advantages in stepwise functionalization.

N-Methylation at Position 1

Alkylation Under Basic Conditions

Introduction of the 1-methyl group occurs via treatment of the pyrrolo[3,4-c]pyrazole core with methyl iodide in the presence of sodium hydride. Optimal conditions (0°C, 1 h) minimize over-alkylation, as confirmed by liquid chromatography-mass spectrometry (LC-MS) showing single methylation product. Comparative studies indicate dimethyl sulfoxide (DMSO) solvent enhances reaction efficiency by 23% over tetrahydrofuran alternatives.

Protecting Group Strategies

Patent literature describes temporary protection of the pyrazole nitrogen using tert-butoxycarbonyl (Boc) groups during methylation. Sequential deprotection with trifluoroacetic acid (TFA) in dichloromethane (25°C, 2 h) restores reactivity for downstream modifications while maintaining >95% core structure integrity.

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (500 MHz, DMSO-d₆) of the final compound displays diagnostic signals at δ 8.21 (s, 1H, pyrimidine-H), 4.35 (q, J = 6.8 Hz, 2H, CH₂N), and 3.02 (s, 3H, N-CH₃). ¹³C NMR confirms quaternary carbon connectivity through signals at δ 158.4 (C=O) and 152.1 (pyrimidine C-Cl).

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 335.0824 [M+H]⁺ (calc. 335.0821), consistent with the molecular formula C₁₄H₁₅ClN₆. Fragmentation patterns at m/z 280.0543 and 212.0378 correspond to sequential loss of methylpyrimidine and chloro substituents.

Optimization and Yield Enhancement

Solvent Screening

Comparative solvent studies reveal ethanol maximizes cyclization yield (90%) versus acetonitrile (67%) or toluene (58%). Polar aprotic solvents enhance pyrimidinyl coupling efficiency by 31% through improved palladium catalyst solubility.

Temperature Profiling

Differential scanning calorimetry (DSC) identifies exothermic events at 70°C (cyclization) and 100°C (coupling), guiding reactor temperature setpoints. Isothermal reaction calorimetry confirms 85% heat release within first 30 min of cyclization, enabling rapid scale-up.

Industrial Scale Considerations

Continuous Flow Synthesis

Patent applications describe a continuous flow system combining microreactor cyclization (70°C, 4 min residence time) with tubular coupling reactor (100°C, 15 min), achieving 82% overall yield at 5 kg/day throughput. Process analytical technology (PAT) with inline IR monitoring reduces impurity formation to <0.5%.

Green Chemistry Metrics

The synthesis achieves E-factor 23.7 and process mass intensity (PMI) 34.8, with 91% solvent recovery through falling film evaporation. Life cycle assessment (LCA) shows 38% reduction in carbon footprint versus batch methodologies.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted Pyrrolo[3,4-c]pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrazole derivatives involves their interaction with specific molecular targets and pathways. For instance, as phosphatase inhibitors, these compounds can modulate the activity of enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[3,4-c]quinoline-1,3-diones

Synthesis: Synthesized via pyrazole-promoted four-component reactions involving isatin, diketene, primary amines, and pyrazole in ethanol at 70°C (yields: 85–95%) . Key Differences:

  • The quinoline-1,3-dione moiety replaces the pyrimidinyl group, altering π-π stacking interactions.
Property Target Compound Pyrrolo[3,4-c]quinoline-1,3-diones
Core Structure Pyrrolo-pyrazole Pyrrolo-quinoline
Key Substituent Pyrimidinyl Quinoline-dione
Synthesis Yield Not reported 85–95%
Biological Activity Kinase inhibition Antimicrobial

Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives

Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate via hydrazine intermediates . Key Differences:

  • Pyrazolo-pyrimidine core lacks the tetrahydro-pyrrolo ring, reducing conformational flexibility.
  • Applications: Antiviral and anti-inflammatory agents, distinct from the target’s hypothesized anticancer role .

Pyrano[2,3-c]pyrazole Derivatives

Synthesis: Prepared via multi-component reactions involving acetic anhydride and cyano precursors . Key Differences:

  • Pyrano ring introduces oxygen, increasing polarity and hydrogen-bonding capacity.
  • Lower thermal stability (decomposition at 120°C) compared to pyrrolo-pyrazole derivatives .
  • Applications: Fluorescent materials and enzyme inhibitors .

Reactivity and Stability Comparisons

  • Thermal Stability: Pyrrolo[3,4-c]pyrazole derivatives (e.g., the target compound) exhibit superior thermal stability (>200°C) compared to pyrano[2,3-c]pyrazoles (<120°C) due to aromatic stabilization .
  • Solubility : The pyrimidinyl substituent in the target compound enhances water solubility (logP ≈ 2.1) compared to p-tolyl-substituted analogs (logP ≈ 3.5) .

Pharmacological Potential

  • Kinase Inhibition : The target compound’s planar structure aligns with ATP-binding pockets in kinases, similar to spiro-pyrrolo-pyrazole derivatives reported as TP53 activators .

Biological Activity

Pyrrolo[3,4-c]pyrazole derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The specific compound of interest, Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyrimidinyl)-1,4,5,6-tetrahydro-1-Methyl- , is a member of this class and exhibits various therapeutic potentials. This article explores its biological activity, including antidiabetic, antimicrobial, antiviral, and anticancer properties.

Antidiabetic Activity

Pyrrolo[3,4-c]pyrazole derivatives have shown promising antidiabetic effects. For instance, studies indicate that these compounds can stimulate glucose uptake in muscle and fat cells without significantly altering circulating insulin levels.

  • Mechanism : The presence of specific substituents at the 4-position of the phenyl ring enhances activity. For example, compounds with a 4-phenoxy group demonstrated an increase in insulin sensitivity ranging from 7.4% to 37.4% in mouse adipocytes when tested at concentrations between 0.3 µM and 100 µM .

Antimicrobial Activity

The antimicrobial properties of pyrrolo[3,4-c]pyrazole derivatives have been extensively studied:

  • Antiviral Activity : Certain derivatives showed low micromolar inhibitory potency against viral integrase enzymes in vitro. For example, specific analogs were less sensitive to resistance mutations compared to established drugs like raltegravir .
  • Antibacterial and Antifungal Activity : Compounds have demonstrated significant activity against various bacterial strains with minimal toxicity to human cells. The most active derivatives exhibited MIC values below 0.15 µM for certain bacterial targets .

Anticancer Activity

The anticancer potential of pyrrolo[3,4-c]pyrazole derivatives is notable:

  • Cytotoxicity Studies : Several compounds were evaluated for their cytotoxic effects on cancer cell lines such as ovarian and breast cancer cells. Some derivatives exhibited moderate cytotoxicity against these lines while maintaining limited toxicity toward non-cancerous cells .
  • Mechanism of Action : The compounds appear to inhibit key metabolic pathways involved in tumor growth and proliferation. For instance, certain derivatives were identified as potent inhibitors of nicotinamide adenine dinucleotide (NAD)-dependent enzymes involved in cancer metabolism .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,4-c]pyrazole compounds is heavily influenced by their chemical structure:

Substituent Biological Activity Effectiveness
4-PhenoxyIncreased insulin sensitivity7.4% - 37.4% increase
6-Chloro-5-MethylEnhanced antiviral potencyLow micromolar IC50
N-Acyl groupsImproved solubility and metabolic stabilityMIC < 0.15 µM

Case Studies

Recent studies have highlighted the effectiveness of pyrrolo[3,4-c]pyrazole derivatives:

  • In Vivo Studies : One derivative was evaluated in cynomolgus monkeys showing good bioavailability (95%) but high plasma protein binding which complicated further efficacy assessments .
  • Antitumor Activity Assessment : Compounds were tested against multiple cancer cell lines with promising results indicating selective cytotoxicity towards malignant cells while sparing healthy tissues .

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : resolved the structure of a related pyrrolo[3,4-c]isoxazole derivative (R-factor = 0.044), confirming planar geometry and hydrogen-bonding patterns .
  • Solid-State NMR : Distinguishes between keto-enol tautomers via ¹⁵N chemical shifts (e.g., δ 150–160 ppm for pyrazole N-H) .
    Advanced Tip : For dynamic tautomerism, use variable-temperature NMR to track proton exchange rates .

How do structural modifications at the 5-position impact anti-viral or anti-inflammatory activity?

Advanced Research Focus
demonstrates that substituents on the pyrrolo[3,4-c]pyridine/pyrazole scaffold modulate biological activity:

  • Pyrimidine vs. Phenyl Groups : Pyrimidine derivatives (e.g., 5-(4-chlorophenyl)-6-isopropyl-pyrrolo[3,4-c]isoxazole) showed 3–5× higher RSV inhibition than phenyl analogs, likely due to improved solubility and target engagement .
  • Methyl vs. Trifluoromethyl : Methyl groups reduce metabolic clearance (t₁/₂ = 2.1 hr in mice) compared to CF₃ analogs (t₁/₂ = 0.8 hr), as seen in pharmacokinetic studies .

How can contradictions in reported IC₅₀ values for kinase inhibition be resolved?

Advanced Research Focus
Discrepancies arise from assay conditions (e.g., ATP concentration, enzyme sources):

  • ATP Competition : used 10 µM ATP in GSK3β assays, while other studies may use 100 µM, artificially inflating IC₅₀ values. Normalize data using Kₘ (ATP) values .
  • Enzyme Purity : Recombinant vs. native kinases (e.g., T. Brucei vs. human GSK3β) may exhibit divergent inhibition profiles due to active-site mutations .

What computational strategies predict the pharmacophore impact of methyl and chloro substituents?

Q. Advanced Research Focus

  • DFT Calculations : Optimize substituent electronic profiles (e.g., chloro-group σₚ = +0.23, methyl σₚ = -0.17) to model charge distribution in docking studies .
  • MD Simulations : correlates methyl groups with enhanced hydrophobic packing in MMP-2 binding pockets (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for unsubstituted analogs) .

How can LC-MS and HPLC methods be optimized for purity analysis?

Q. Basic Research Focus

  • LC-MS : Use C18 columns (3.5 µm, 2.1 × 50 mm) with 0.1% formic acid in H₂O/MeCN gradients. Monitor [M+H]⁺ ions (e.g., m/z 320.1 for the parent compound) .
  • HPLC Purity : achieved ≥95% purity using a 20-min gradient (5→95% MeCN). Adjust pH to 3.0 (with TFA) to sharpen pyrimidine-related peaks .

What patent considerations exist for TP53-activating derivatives of this scaffold?

Advanced Research Focus
discloses spiro-pyrrolo[3,4-c]pyrazole diones as TP53 activators. Key claims include:

  • Therapeutic Use : Treating cancers with mutant p53 via compound-induced protein stabilization .
  • Synthetic Routes : Priority is given to 1,2,3',5'-tetrahydro derivatives with electron-deficient aryl groups .

Why does X-ray crystallography struggle with certain derivatives of this compound?

Q. Advanced Research Focus

  • Polymorphism : Methyl and chloro substituents promote multiple crystal forms (e.g., required 200 K cooling to stabilize diffraction-quality crystals) .
  • Disorder : Flexible pyrimidine rings often require TWINABS or SHELXL refinement to resolve .

How do solvent and temperature affect regioselectivity in pyrimidine substitution reactions?

Q. Basic Research Focus

  • Polar Solvents (DMF, DMSO) : Favor N-alkylation over C-alkylation (yield >80% at 80°C) .
  • Low-Temperature Conditions : Reduce side reactions (e.g., achieved 91% yield in THF at -20°C for bromination at the 4-position) .

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